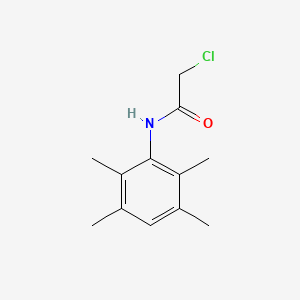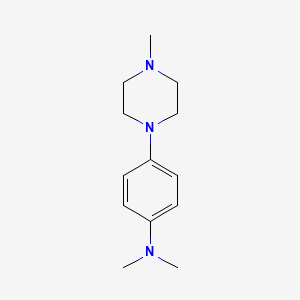![molecular formula C14H14N2S B14481192 3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile CAS No. 65101-03-3](/img/structure/B14481192.png)
3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a thiabicyclo[2.2.2]octane core, which is a bicyclic system containing sulfur, and an anilino group, which is a derivative of aniline.
準備方法
The synthesis of 3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core. The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the final product.
化学反応の分析
3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation typically include sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the anilino group. Common reagents for these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents. Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic benefits.
Industry: In the industrial sector, it may be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action are studied to understand how it exerts its effects at the molecular level.
類似化合物との比較
3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile can be compared with other similar compounds, such as:
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: This compound also has a bicyclic structure but differs in the presence of a carboxylic acid group instead of a carbonitrile group.
3-Aminobicyclo[2.2.2]octane-2-carboxylic acid: Similar in structure but with an amino group instead of an anilino group.
8-Azabicyclo[3.2.1]octane: This compound has a different bicyclic core and is used in the synthesis of tropane alkaloids.
The uniqueness of 3-Anilino-2-thiabicyclo[22
特性
CAS番号 |
65101-03-3 |
|---|---|
分子式 |
C14H14N2S |
分子量 |
242.34 g/mol |
IUPAC名 |
3-anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile |
InChI |
InChI=1S/C14H14N2S/c15-10-14(16-12-4-2-1-3-5-12)11-6-8-13(17-14)9-7-11/h1-6,8,11,13,16H,7,9H2 |
InChIキー |
XMNYOMUOIYJDMG-UHFFFAOYSA-N |
正規SMILES |
C1CC2C=CC1C(S2)(C#N)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


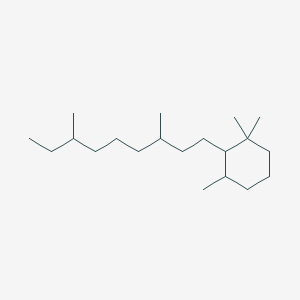
![2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate](/img/structure/B14481115.png)

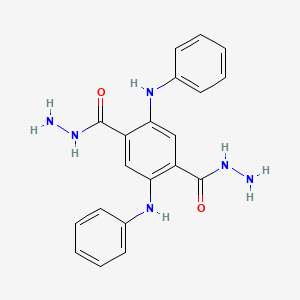
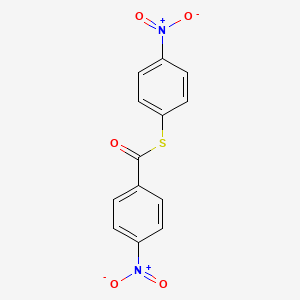
![2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid](/img/structure/B14481129.png)
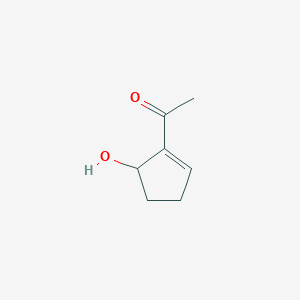
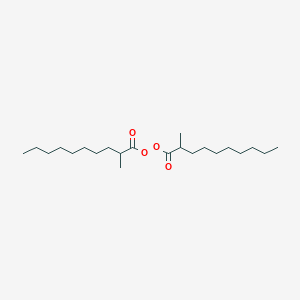
![9-[(2-Methylacryloyl)amino]nonanoic acid](/img/structure/B14481143.png)



